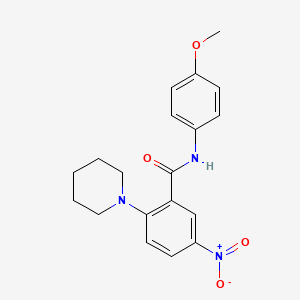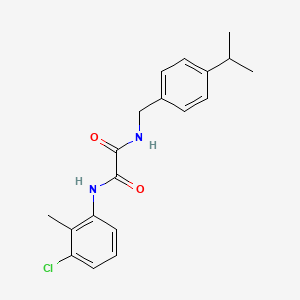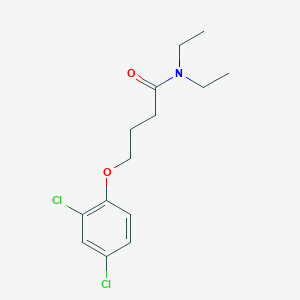
N-(4-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide
Übersicht
Beschreibung
N-(4-methoxyphenyl)-5-nitro-2-(1-piperidinyl)benzamide, commonly known as MNPNB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNPNB belongs to the class of benzamide derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of MNPNB is not fully understood. However, studies have suggested that MNPNB exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt, MAPK/ERK, and JNK pathways. MNPNB has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
MNPNB has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. MNPNB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MNPNB has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, MNPNB has some limitations, including its poor solubility in water and limited availability.
Zukünftige Richtungen
For MNPNB research include the development of more efficient synthesis methods, the evaluation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, the use of MNPNB as a molecular probe for studying various signaling pathways and enzymes could provide valuable insights into the pathogenesis of various diseases.
Conclusion:
MNPNB is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNPNB has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects, and has potential applications in the treatment of Alzheimer's and Parkinson's diseases. Further research is needed to fully understand the mechanism of action of MNPNB and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
MNPNB can be synthesized using various methods, including the reaction of 4-methoxyaniline with 5-nitro-2-(1-piperidinyl)benzoyl chloride in the presence of a base, or the condensation of 4-methoxyaniline with 5-nitro-2-(1-piperidinyl)benzamide in the presence of a coupling agent. The purity of MNPNB can be enhanced using column chromatography or recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
MNPNB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MNPNB has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease, MNPNB has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, MNPNB has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-26-16-8-5-14(6-9-16)20-19(23)17-13-15(22(24)25)7-10-18(17)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJBFNMDPLGZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325762 | |
| Record name | N-(4-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49730131 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
292638-52-9 | |
| Record name | N-(4-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B5033664.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B5033665.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5033678.png)
![4-chloro-N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5033680.png)

![4-chloro-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}benzamide](/img/structure/B5033693.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5033699.png)

![3-bromo-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5033713.png)
![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5033731.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B5033737.png)
